Technical Guide: Chemical Structure, Synthesis, and Molecular Properties of N-[2-(4-Bromophenyl)ethyl]formamide
Technical Guide: Chemical Structure, Synthesis, and Molecular Properties of N-[2-(4-Bromophenyl)ethyl]formamide
Executive Summary
In the landscape of medicinal chemistry and rational drug design, N-[2-(4-bromophenyl)ethyl]formamide (CAS 186390-59-0) serves as a pivotal synthetic intermediate. Featuring a phenethylamine backbone, a para-bromo synthetic handle, and an orthogonally protected primary amine, this molecule is a critical building block for the development of neuroreceptor ligands, peroxisome proliferator-activated receptor alpha (PPAR-α) agonists, and complex phenethylamine-derived pharmacophores.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic chemical properties. This guide deconstructs the causality behind its synthetic methodologies, provides self-validating experimental protocols, and maps its downstream applications in advanced drug development workflows.
Molecular Architecture and Chemical Properties
The utility of N-[2-(4-bromophenyl)ethyl]formamide lies in its trifunctional nature:
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The Phenethylamine Core: A privileged scaffold in pharmacology, heavily utilized in central nervous system (CNS) active agents [2].
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The para-Bromo Substituent: Acts as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), allowing for extensive structural diversification.
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The N-Formyl Group: Serves a dual purpose. It temporarily masks the primary amine to prevent unwanted N-alkylation during cross-coupling, and it acts as a direct precursor for the synthesis of N-methylated secondary amines via chemoselective hydride reduction.
Quantitative Physico-Chemical Data
The following table summarizes the core quantitative properties of the compound, essential for calculating reaction stoichiometries and predicting chromatographic behavior [1].
| Property | Value / Description |
| Chemical Name | N-[2-(4-bromophenyl)ethyl]formamide |
| CAS Registry Number | 186390-59-0 |
| Molecular Formula | C9H10BrNO |
| Molecular Weight | 228.09 g/mol |
| Monoisotopic Mass | 227.00 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 3 |
Synthetic Methodologies
The most efficient route to synthesize N-[2-(4-bromophenyl)ethyl]formamide is the direct N-formylation of 4-bromophenethylamine.
Causality of Reagent Selection
While mixed anhydrides (such as acetic formic anhydride) can be used for formylation, they often lead to competitive N-acetylation and di-acylation impurities. Ethyl formate is selected as the optimal reagent [4]. By utilizing ethyl formate as both the solvent and the formylating agent under reflux conditions, we drive the equilibrium toward the desired product via Le Chatelier's principle. This approach ensures a high atom economy, a mild reaction environment, and a remarkably clean impurity profile.
Synthetic workflow for the N-formylation of 4-bromophenethylamine.
Self-Validating Protocol: N-Formylation of 4-Bromophenethylamine
This protocol is designed as a self-validating system, ensuring that each phase of the reaction can be analytically confirmed before proceeding.
Step 1: Initiation
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Action: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-bromophenethylamine (10.0 g, 50.0 mmol) in ethyl formate (37.0 g, 500.0 mmol, 10 eq).
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Causality: The 10-fold excess of ethyl formate acts as the solvent, preventing the need for secondary solvents and simplifying downstream recovery.
Step 2: Reaction Phase
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Action: Heat the mixture to a gentle reflux (approx. 54–60 °C) and stir continuously for 12–16 hours.
Step 3: In-Process Validation (TLC)
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Action: Spot the reaction mixture on a silica gel TLC plate alongside the starting amine. Develop using Ethyl Acetate/Hexane (1:1). Stain the plate with ninhydrin solution and heat.
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Validation Check: The reaction is deemed complete only when the ninhydrin-positive (pink/purple) spot of the primary amine completely disappears, replaced by a UV-active, ninhydrin-negative spot (the formamide).
Step 4: Workup and Purification Validation
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Action: Concentrate the mixture under reduced pressure to recover excess ethyl formate. Dissolve the resulting residue in Dichloromethane (DCM, 100 mL). Wash the organic layer twice with 1M HCl (50 mL).
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Causality & Validation: The acidic wash is a critical self-purifying step. It protonates any trace unreacted starting amine, forcing it into the aqueous layer. The organic layer is now validated to contain only the neutral formamide product.
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Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the target compound.
Reactivity Profile and Downstream Applications
Once synthesized, N-[2-(4-bromophenyl)ethyl]formamide acts as a divergence point for two major pharmacological pathways:
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Chemoselective Reduction: The formamide can be reduced to N-methyl-4-bromophenethylamine. Causality note: While Lithium Aluminum Hydride (LiAlH₄) is the traditional reducing agent [4], it carries a risk of competitive hydrodehalogenation (cleaving the aryl bromide). To preserve the C-Br bond for future coupling, Borane-Tetrahydrofuran (BH₃·THF) is highly recommended as a milder, chemoselective alternative.
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Cross-Coupling: The preserved aryl bromide is a prime candidate for Suzuki or Heck couplings, enabling the synthesis of complex biaryl systems. This is a critical step in the synthesis of PPAR-α agonists like GW7647 [3] and various 5-HT2A/2C receptor probes [2].
Downstream pharmacological applications and chemical transformations.
Analytical Characterization
To ensure absolute scientific integrity, the synthesized batch must be validated against the following spectral benchmarks:
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¹H NMR (CDCl₃, 400 MHz): The presence of the formamide group is confirmed by a distinct proton signal (often appearing as a pair of singlets due to restricted rotation/rotamers) around δ 8.1 – 8.2 ppm . The aromatic region will display a classic para-substituted AA'BB' splitting pattern (two doublets) centered around δ 7.0 and 7.4 ppm .
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Mass Spectrometry (LC-MS): The mass spectrum is highly diagnostic due to the bromine isotope effect. The spectrum must show a 1:1 ratio doublet for the [M+H]⁺ molecular ion at m/z 228.0 (⁷⁹Br) and m/z 230.0 (⁸¹Br) .
References
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Title: Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens Source: ResearchGate URL:[Link]
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Title: Synthesis of GW7647 as an Agonist of Peroxisome Proliferator-Activated Receptor Alpha Source: Journal of Organic Chemistry (J. Org. Chem. 2006, 71, 15, 5781–5784) URL:[Link]
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Title: The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds Source: Transform Press / Scribd URL:[Link]
